molecular formula C16H16N2O2 B231503 N-[2-(benzylamino)-2-oxoethyl]benzamide CAS No. 3392-91-4

N-[2-(benzylamino)-2-oxoethyl]benzamide

Cat. No.: B231503
CAS No.: 3392-91-4
M. Wt: 268.31 g/mol
InChI Key: INPBTSNVGVTANZ-UHFFFAOYSA-N
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Description

N-[2-(Benzylamino)-2-oxoethyl]benzamide is a synthetic small molecule designed to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, a key mechanism in the pathogenesis of type 2 diabetes (T2D) . Structurally, it features a benzamide core linked to a benzylamino-oxoethyl group. This compound emerged from efforts to improve upon earlier 1,2,3-triazole derivatives, which exhibited narrow therapeutic windows and poor water solubility . The molecule’s design replaces the triazole moiety with an amide-based scaffold, enhancing both β-cell protective activity and solubility .

Synthesis involves coupling substituted benzoic acids with glycinates using EDC/HOBt or HATU as coupling agents, followed by purification via column chromatography . Key intermediates like benzoylglycine are hydrolyzed and reacted with substituted benzylamines to yield final analogs. Purity (>95%) is confirmed via HPLC and NMR .

Properties

CAS No.

3392-91-4

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-[2-(benzylamino)-2-oxoethyl]benzamide

InChI

InChI=1S/C16H16N2O2/c19-15(17-11-13-7-3-1-4-8-13)12-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)

InChI Key

INPBTSNVGVTANZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Antidiabetic Properties

One of the primary applications of N-[2-(benzylamino)-2-oxoethyl]benzamide is its role as a protective agent for pancreatic β-cells against endoplasmic reticulum (ER) stress, which is a significant factor in diabetes development. Research has demonstrated that derivatives of this compound can enhance β-cell survival and function under stress conditions, thus potentially improving insulin secretion and glucose homeostasis.

  • Case Study : A derivative known as WO5m was synthesized and shown to possess β-cell protective activity with an effective concentration (EC50) of 0.1 ± 0.01 µM, indicating its high potency. This compound demonstrated maximal activity in reversing cell viability reduction induced by ER stressors such as thapsigargin and brefeldin A .

Cancer Therapeutics

This compound analogs have also been explored for their anti-cancer properties. The ability of these compounds to modulate cellular pathways associated with apoptosis and cell proliferation makes them suitable candidates for further investigation in cancer treatment.

  • Research Insights : Studies indicate that certain analogs can inhibit specific cancer cell lines by inducing apoptosis, thereby highlighting their potential as multi-targeted therapeutic agents .

Chemical Properties and Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on this compound have revealed critical insights into how modifications to its chemical structure can enhance its biological activity.

Modification Biological Activity Comments
Substitution with glycine-like amino acidsImproved β-cell protectionEnhances solubility and potency
Triazole pharmacophore replacementBroader activity rangeOvercomes limitations of earlier derivatives

These findings suggest that careful modification of the compound's structure can lead to significant improvements in its efficacy as a therapeutic agent.

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions, which have been optimized to improve yield and purity. The synthetic pathways typically include:

  • Formation of the benzylamine precursor.
  • Reaction with appropriate acylating agents to introduce the 2-oxoethyl group.
  • Purification processes such as recrystallization or chromatography to isolate the final product.

These synthetic strategies not only facilitate the production of this compound but also allow for the exploration of various analogs with potentially enhanced properties.

Comparison with Similar Compounds

Table 1: Key Analogs and Their Bioactivity

Compound R1 Substituent R3 Substituent Max Activity (%) EC50 (μM) Solubility (μM) Purity (%)
5a 3-Cl, 2-Me 2,5-dimethylphenyl 45 18.6 ± 4 ~75 98.31
5b 3-Cl, 2-Me pyridin-2-ylmethyl 55 15 ± 2 N/A 96.11
5g 3-Cl, 2-Me 4-CF3-phenyl 88 13 ± 1 ~50 95.30
WO5m 3-OH 4-CF3-phenyl 100 0.1 ± 0.01 ~50 99.28
5h 3-Cl, 2-Me 4-OH, 3-OMe-phenyl 100 10 ± 2 N/A 97.48

Key Findings :

R1 Substituents: The 3-OH group at R1 (WO5m) significantly enhances activity (100% max activity, EC50 = 0.1 μM) compared to 3-Cl, 2-Me (5g: 88% activity, EC50 = 13 μM) . Hydrogen or non-polar groups (e.g., 4-F in 5l) reduce activity to <50% . Hydroxy groups at R1 improve hydrogen bonding, critical for ER stress modulation.

R3 Substituents :

  • Electron-withdrawing groups (e.g., 4-CF3 in 5g) enhance potency, while polar groups (4-sulfonamide in 5e) reduce activity .
  • Substitution position matters: 4-CF3 (5g) outperforms 3-CF3 (5h) in both activity and EC50 .

Solubility :

  • WO5m and 5g exhibit improved solubility (~50 μM) compared to the parent 1,2,3-triazole compound (<10 μM), attributed to reduced hydrophobicity from the amide scaffold .

Mechanism and Selectivity

  • ER Stress Protection : WO5m inhibits caspase-3 and PARP cleavage under tunicamycin-induced stress, confirming apoptosis suppression . It also protects against thapsigargin (TG) and brefeldin A (BFA), indicating broad ER stress mitigation .
  • Selectivity : Unlike 1,2,3-triazole derivatives, which show off-target kinase inhibition, amide-based analogs exhibit high specificity for β-cell survival pathways .

Comparison with Non-Benzamide Analogs

While structurally distinct, other β-cell protectors include:

  • 4-Phenylbutyrate (PBA) : A chemical chaperone with low efficacy (EC50 > 100 μM) and high dosing requirements .
  • TUDCA : Modulates ER stress but lacks oral bioavailability .
  • 1,2,3-Triazole Derivatives : Narrow activity range (5–10 μM) and poor solubility limit clinical utility .

In contrast, this compound analogs combine sub-micromolar EC50 values, high solubility, and oral bioavailability, making them superior candidates .

Preparation Methods

Synthesis of Benzoylglycine Intermediate

The foundational route begins with the formation of a benzoylglycine intermediate via carbodiimide-mediated coupling. Substituted benzoic acids react with ethyl glycinate in dimethylformamide (DMF) using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. Key steps include:

  • Activation : EDC (1 eq) and HOBt (1 eq) activate the carboxylic acid at 0–5°C in DMF, followed by addition of ethyl glycinate (1 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq).

  • Esterification : The reaction proceeds overnight, yielding benzoylglycine esters with >90% conversion.

  • Hydrolysis : The ester intermediate is hydrolyzed using lithium hydroxide (LiOH) in aqueous ethanol at 5–10°C, affording benzoylglycine (4 ) in 66% yield.

Amidation with Benzylamine

The benzoylglycine intermediate undergoes amidation with substituted benzylamines using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dichloromethane (DCM):

  • Coupling Conditions : Benzoylglycine (1 eq), HATU (1 eq), and DIPEA (3 eq) are stirred in DCM for 5 minutes before adding benzylamine (1 eq).

  • Reaction Profile : Completion within 30 minutes at room temperature, with purification via flash chromatography yielding N-[2-(benzylamino)-2-oxoethyl]benzamide derivatives in 78% average yield.

Table 1: Representative Yields for Carbodiimide-Mediated Synthesis

Benzoic Acid SubstituentBenzylamine SubstituentIntermediate Yield (%)Final Product Yield (%)
p-Methoxyp-Chloro6875
o-Nitrom-Methyl6472
UnsubstitutedUnsubstituted6678

Single-Step HATU-Mediated Amidation

Direct Coupling of Benzoic Acid and Benzylamine

Recent protocols bypass the intermediate hydrolysis step by employing HATU for direct amidation:

  • Reaction Setup : Benzoic acid (1 eq) and benzylamine (1 eq) are combined in acetonitrile (MeCN) with HATU (1 eq) and DIPEA (3 eq).

  • Optimized Conditions : Stirring at 80°C for 5 hours achieves 85% yield, with Amberlyst A-26(OH) and IRA743 resins streamlining workup.

Solvent and Base Effects

  • Solvent Selection : MeCN outperforms DMF and toluene in minimizing side reactions (e.g., epimerization).

  • Base Compatibility : DIPEA ensures efficient deprotonation without racemization, whereas triethylamine (TEA) reduces yields by 15–20%.

Alternative Approaches and Modifications

Solid-Phase Synthesis

A modified solid-phase method immobilizes the benzoylglycine intermediate on Wang resin, enabling iterative coupling with benzylamines:

  • Resin Loading : 0.8 mmol/g capacity, with Fmoc-deprotection using 20% piperidine in DMF.

  • Cleavage Conditions : Trifluoroacetic acid (TFA)/H2O (95:5) liberates the product in 70% yield.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 20 minutes) reduces reaction times for HATU-mediated amidation, maintaining yields at 80% but requiring specialized equipment.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR : Key signals include δ 7.82–7.68 (m, 2H, aromatic), δ 6.02 (bs, 1H, amide NH), and δ 4.39 (d, J = 5.9 Hz, 2H, CH2).

  • HPLC Purity : >98% for all HATU-synthesized batches, versus 92–95% for carbodiimide routes.

Solubility Profiling

This compound exhibits enhanced aqueous solubility (12 mg/mL) compared to triazole analogs (<5 mg/mL), attributed to its glycine-like backbone.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • HATU vs. EDC : HATU increases raw material costs by 30% but reduces purification steps, lowering overall production expenses by 20%.

  • Solvent Recovery : MeCN recycling via distillation achieves 90% recovery, aligning with green chemistry principles.

Regulatory Compliance

  • Impurity Control : Levels of residual HATU and DIPEA are maintained below 0.1% via Amberlyst-mediated scavenging.

  • Stability Studies : No degradation observed after 24 months at 25°C under nitrogen .

Q & A

What are the standard synthetic routes for N-[2-(benzylamino)-2-oxoethyl]benzamide analogs?

Answer:
The synthesis involves coupling substituted benzoic acids with substituted benzylamines. Key methods include:

  • EDC/HOBt-mediated coupling : In dimethylformamide (DMF), substituted benzoic acids are activated with EDC/HOBt at 0–5°C, followed by reaction with benzylamines to form intermediates like benzoylglycine .
  • HATU-mediated amidation : Benzoylglycine intermediates react with substituted benzylamines in dichloromethane (DCM) using HATU at 0°C, yielding final compounds with high purity (HPLC >95%) .
  • General Procedure B : Acid derivatives are coupled with amines using DIPEA as a base, followed by purification via flash chromatography .

How is the purity and structure of synthesized compounds confirmed?

Answer:

  • Purity : Validated by reverse-phase HPLC with UV detection (λ = 254 nm), achieving >95% purity for most analogs .
  • Structural confirmation :
    • 1H/13C NMR : Chemical shifts (δ) confirm backbone connectivity and substituent positions (e.g., δ 170.1 for carbonyl groups in 13C NMR) .
    • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ for compound 2e: 612.2967) .

What in vitro assays assess β-cell protective activity against ER stress?

Answer:

  • Cell viability assay : INS-1 β-cells are treated with ER stress inducers (e.g., tunicamycin, thapsigargin) and test compounds. Viability is measured via ATP levels using CellTiter-Glo luminescence .
  • EC50 determination : Dose-response curves (0.1–100 μM) are analyzed using nonlinear regression (e.g., WO5m EC50 = 0.1 ± 0.01 μM) .
  • Western blotting : Cleaved caspase-3 and PARP levels are quantified to confirm apoptosis inhibition .

How do structural modifications impact β-cell protective activity?

Answer:
Key SAR findings :

  • R3 substituents : 4-CF3 (5g) enhances activity (maximal activity = 88%, EC50 = 13 μM), while 4-methoxy (5d) abolishes activity .
  • R1 substituents : 3-hydroxy (WO5m) improves EC50 to 0.1 μM, whereas 4-ethyl (5k) reduces activity (EC50 = 45 μM) .
  • R2 position : Bulky groups (e.g., tyrosine in 5q) reduce activity, favoring small substituents like methyl .
    Methodology : Systematic substitution at R1, R2, and R3 followed by bioactivity screening and solubility testing .

How can researchers resolve contradictions in substituent effects on activity?

Answer:

  • Computational modeling : Molecular docking (e.g., Glide XP scoring) predicts binding interactions with ER stress targets like BiP or IRE1α .
  • Hydrogen-bond analysis : 3-hydroxy at R1 (WO5m) forms hydrogen bonds with protein targets, enhancing activity, while 4-CF3 may improve hydrophobic interactions .
  • Comparative studies : Contrast analogs with conflicting results (e.g., 5g vs. 5h) to identify steric or electronic effects .

What strategies improve water solubility without compromising activity?

Answer:

  • Replace triazole with amide bridges : Increases polarity (e.g., 5a solubility = 75 μM vs. original compound 1 = <10 μM) .
  • Introduce hydrophilic groups : 3-hydroxy (WO5m) and 4-sulfonamide (5e) enhance solubility (WO5m solubility = 50 μM) .
  • Solubility testing : Compounds are diluted in DMSO/water, and turbidity is measured at 620 nm to determine equilibrium solubility .

How to address discrepancies between in vitro activity and physicochemical properties?

Answer:

  • Early-stage screening : Prioritize compounds with balanced logP (1–3) and polar surface area (>60 Ų) .
  • Prodrug approaches : Mask polar groups (e.g., hydroxyls) with esters to improve permeability, then hydrolyze in vivo .
  • Parallel optimization : Use iterative cycles of SAR and solubility assays to refine lead compounds .

What mechanisms underlie WO5m’s protective effects on β-cells?

Answer:

  • Inhibition of apoptosis : WO5m suppresses tunicamycin-induced caspase-3 and PARP cleavage in INS-1 cells .
  • ER stress modulation : Restores BiP binding to IRE1α/PERK, reducing CHOP expression and UPR activation .
  • Calcium homeostasis : Reverses thapsigargin-induced Ca²⁺ dysregulation, as shown in viability assays .

How to optimize EC50 values in β-cell protection studies?

Answer:

  • Dose-response refinement : Test narrow concentration ranges (e.g., 0.01–10 μM) for potent compounds .
  • Statistical analysis : Use four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50 with 95% confidence intervals .
  • Positive controls : Compare with chemical chaperones (e.g., TUDCA) to benchmark efficacy .

What advanced techniques validate target engagement in ER stress pathways?

Answer:

  • Co-immunoprecipitation (Co-IP) : Confirm WO5m’s interaction with BiP or PERK in INS-1 lysates .
  • RNA-seq : Profile UPR-related genes (e.g., XBP1, ATF4) to map signaling pathway modulation .
  • CRISPR/Cas9 knockouts : Validate target specificity using β-cells lacking IRE1α or CHOP .

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